

# Technical Guide: (S)-tert-butyl 2-methylpyrrolidine-1-carboxylate (CAS 137496-71-0)

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## Compound of Interest

Compound Name: (S)-tert-butyl 2-methylpyrrolidine-1-carboxylate

Cat. No.: B139060

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## Introduction

**(S)-tert-butyl 2-methylpyrrolidine-1-carboxylate**, also known as (S)-N-Boc-2-methylpyrrolidine, is a chiral heterocyclic compound that serves as a valuable building block in asymmetric synthesis. Its rigid pyrrolidine scaffold and the stereocenter at the 2-position make it a crucial intermediate in the synthesis of complex molecules with specific stereochemistry, particularly in the field of medicinal chemistry. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled reactions and can be readily removed under acidic conditions, providing a versatile handle for further functionalization.

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of **(S)-tert-butyl 2-methylpyrrolidine-1-carboxylate**, with a focus on its utility in drug discovery and development.

## Chemical and Physical Properties

A summary of the key physicochemical properties of **(S)-tert-butyl 2-methylpyrrolidine-1-carboxylate** is presented in Table 1. This data is essential for its proper handling, storage, and use in experimental settings.

| Property          | Value   | Reference |
|-------------------|---|-----------|
| CAS Number        | 137496-71-0                                     | [1]       |
| Molecular Formula | C <sub>10</sub> H <sub>19</sub> NO <sub>2</sub> | [1]       |
| Molecular Weight  | 185.26 g/mol                                    | [1]       |
| Appearance        | Not specified in provided results               |           |
| Density           | 0.962 g/mL at 25 °C                             |           |
| Boiling Point     | 234.0 ± 9.0 °C (Predicted)                      |           |
| Flash Point       | 82 °C   |           |
| Refractive Index  | n <sub>20/D</sub> 1.444                         |           |
| Storage           | 2-8°C   |           |

## Synthesis and Experimental Protocols

The synthesis of **(S)-tert-butyl 2-methylpyrrolidine-1-carboxylate** typically involves the protection of the nitrogen atom of (S)-2-methylpyrrolidine with a tert-butoxycarbonyl (Boc) group. While a specific, detailed experimental protocol for this exact transformation was not found in the provided search results, a general procedure can be outlined based on standard organic synthesis techniques for Boc protection of amines.

General Experimental Workflow for Boc Protection:



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General workflow for the synthesis of **(S)-tert-butyl 2-methylpyrrolidine-1-carboxylate**.

Detailed Methodology (Hypothetical Protocol based on General Procedures):

- **Reaction Setup:** To a solution of (S)-2-methylpyrrolidine (1.0 eq) in a suitable solvent such as dichloromethane ( $\text{CH}_2\text{Cl}_2$ ) or tetrahydrofuran (THF) is added a base, for example, triethylamine ( $\text{Et}_3\text{N}$ ) (1.1 eq).
- **Addition of Boc Anhydride:** The mixture is cooled to 0 °C, and a solution of di-tert-butyl dicarbonate ( $(\text{Boc})_2\text{O}$ ) (1.1 eq) in the same solvent is added dropwise.
- **Reaction:** The reaction mixture is allowed to warm to room temperature and stirred for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
- **Work-up:** The reaction is quenched with water or a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g.,  $\text{CH}_2\text{Cl}_2$  or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- **Purification:** The crude product is purified by flash column chromatography on silica gel to afford the pure **(S)-tert-butyl 2-methylpyrrolidine-1-carboxylate**.

Note: The exact reaction conditions, including solvent, base, temperature, and reaction time, may need to be optimized for the best yield and purity.

## Spectroscopic Data

While specific, experimentally obtained spectra for **(S)-tert-butyl 2-methylpyrrolidine-1-carboxylate** were not available in the search results, data for structurally similar compounds can provide a reference for characterization. The expected NMR and IR spectral features are summarized below.

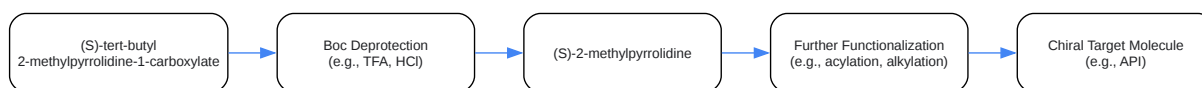
Table 2: Predicted Spectroscopic Data

| Technique                               | Expected Chemical Shifts / Frequencies  |
|---|---|
| $^1\text{H}$ NMR ( $\text{CDCl}_3$ )    | $\delta$ ~ 3.8-4.0 (m, 1H, CH-N), 3.2-3.4 (m, 2H, $\text{CH}_2$ -N), 1.8-2.0 (m, 1H), 1.5-1.8 (m, 3H), 1.46 (s, 9H, $\text{C}(\text{CH}_3)_3$ ), 1.1-1.2 (d, 3H, $\text{CH}_3$ )                                      |
| $^{13}\text{C}$ NMR ( $\text{CDCl}_3$ ) | $\delta$ ~ 154-155 (C=O), 79-80 ( $\text{C}(\text{CH}_3)_3$ ), 56-57 (CH-N), 46-47 ( $\text{CH}_2$ -N), 30-32 ( $\text{CH}_2$ ), 28.7 ( $\text{C}(\text{CH}_3)_3$ ), 23-24 ( $\text{CH}_2$ ), 18-20 ( $\text{CH}_3$ ) |
| IR (film)                               | $\nu$ ~ 2970 (C-H stretch), 1690 (C=O stretch, carbamate), 1400 (C-N stretch), 1170 (C-O stretch) $\text{cm}^{-1}$  |

## Applications in Drug Discovery and Development

The pyrrolidine ring is a common scaffold in many biologically active compounds and approved drugs. The incorporation of a methyl group at the 2-position introduces a chiral center, which is often crucial for selective interaction with biological targets. The Boc-protected form, **(S)-tert-butyl 2-methylpyrrolidine-1-carboxylate**, serves as a key intermediate in the synthesis of these more complex molecules.

### Logical Relationship: Role in Asymmetric Synthesis



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### Utility of **(S)-tert-butyl 2-methylpyrrolidine-1-carboxylate** in synthesis.

The pyrrolidine moiety can enhance the aqueous solubility and other physicochemical properties of a drug molecule. The nitrogen atom can act as a hydrogen bond acceptor, which is a key interaction in many protein-ligand binding events.

While no specific signaling pathways involving **(S)-tert-butyl 2-methylpyrrolidine-1-carboxylate** have been identified, the broader class of pyrrolidine derivatives has been explored for various therapeutic targets. For instance, some pyrrolidine-containing compounds have been investigated as antagonists for chemokine receptors like CXCR4, which play a role in inflammation and cancer metastasis.

## Conclusion

**(S)-tert-butyl 2-methylpyrrolidine-1-carboxylate** is a valuable and versatile chiral building block for organic synthesis, particularly in the development of new pharmaceutical agents. Its well-defined stereochemistry and the presence of the readily cleavable Boc protecting group make it an ideal starting material for the construction of complex chiral molecules. While direct biological activity of this specific compound is not widely reported, its importance as a synthetic intermediate underscores its significance for researchers and scientists in the field of drug discovery. Further research into the synthesis and applications of its derivatives is likely to yield novel therapeutic candidates.

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## References

- 1. scbt.com [scbt.com]
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